7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione
Description
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Properties
CAS No. |
1207050-05-2 |
|---|---|
Molecular Formula |
C27H24N4O5 |
Molecular Weight |
484.512 |
IUPAC Name |
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O5/c1-34-22-13-11-18(16-23(22)35-2)24-29-25(36-30-24)19-10-12-20-21(15-19)28-27(33)31(26(20)32)14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H,28,33) |
InChI Key |
QBBDBDRTZMRLMO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
7-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C25H20N4O6
- Molecular Weight : 472.457 g/mol
- IUPAC Name : 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione
Antitumor Activity
Quinazoline derivatives have been extensively studied for their antitumor properties. Research indicates that quinazoline-2,4(1H,3H)-diones can inhibit the growth of various human tumor cell lines. For instance:
- A study reported that several derivatives exhibited significant inhibitory effects on human tumor cell lines with average logGI50 values ranging from -6.1 to -6.45 .
The specific compound under consideration has shown promise in inhibiting cancer cell proliferation through mechanisms involving tyrosine kinase inhibition.
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against several bacterial and fungal strains:
- It demonstrated moderate activity against Staphylococcus aureus and Candida albicans , with inhibition zone values ranging from 10 to 12 mm .
- The minimum inhibitory concentration (MIC) values for these strains were reported at approximately 70 mg/mL for Staphylococcus aureus .
Anti-inflammatory and Analgesic Effects
Quinazoline derivatives have also been noted for their anti-inflammatory effects. The compound may exert these effects by inhibiting key inflammatory pathways:
- Studies suggest that quinazolines can reduce inflammation and provide analgesic effects comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Tyrosine Kinase Inhibition : Quinazolines are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, which play a crucial role in cell proliferation and survival in many cancers .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | In vitro analysis showed significant growth inhibition of multiple human tumor cell lines by quinazoline derivatives. |
| Study 2 | The compound exhibited moderate antimicrobial activity against bacterial strains with MIC values indicating potential therapeutic applications. |
| Study 3 | Demonstrated anti-inflammatory effects similar to NSAIDs in animal models. |
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Anticancer Activity
Research has indicated that compounds with quinazoline structures exhibit significant anticancer properties. The specific compound under discussion has shown potential in inhibiting tumor growth through various mechanisms:
- Mechanism of Action : It is believed to interfere with cancer cell proliferation by targeting specific pathways involved in cell cycle regulation.
- Case Studies : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Antiviral Properties
The compound has also been explored for its antiviral activities:
- Mechanism of Action : It acts as a protease inhibitor, which is crucial in the life cycle of many viruses.
- Research Findings : Studies have shown efficacy against certain viral infections, indicating its potential use in developing antiviral medications.
Neuroprotective Effects
Recent investigations into neuroprotective properties have revealed that this compound may offer benefits in treating neurodegenerative diseases:
- Case Studies : Experimental models have demonstrated that it can reduce oxidative stress and inflammation in neuronal cells.
- Potential Applications : This suggests its use in conditions such as Alzheimer's disease and Parkinson's disease.
Data Tables
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Inhibits cell proliferation | Induces apoptosis in cancer cell lines |
| Antiviral | Protease inhibition | Effective against specific viral strains |
| Neuroprotective | Reduces oxidative stress | Protects neuronal cells from damage |
Q & A
Q. What are the key synthetic pathways for synthesizing quinazoline-oxadiazole hybrids like 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione?
Methodological Answer: The synthesis typically involves multi-step reactions:
Quinazoline Core Formation : Start with anthranilic acid derivatives, followed by cyclization using reagents like POCl₃ or urea derivatives to form the quinazoline-2,4-dione scaffold .
Oxadiazole Introduction : Couple the quinazoline intermediate with a 3,4-dimethoxyphenyl-substituted oxadiazole via nucleophilic substitution or Cu-catalyzed "click" chemistry. Solvents like DMF or DMSO under reflux (80–120°C) are often employed .
Propylphenyl Sidechain Addition : Use alkylation or Mitsunobu reactions to attach the 3-phenylpropyl group. Catalysts like DBU or TBAF improve yield .
Key Data :
| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | POCl₃, 110°C, 6h | 65–70 | >95% |
| 2 | DMF, CuI, 100°C, 12h | 50–55 | 90–92% |
| 3 | DBU, THF, RT, 24h | 75–80 | >98% |
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm) and quinazoline backbone signals (δ 7.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 515.18) .
- HPLC-PDA : Assess purity (>95%) and detect byproducts (e.g., unreacted oxadiazole intermediates) .
Q. How can preliminary bioactivity screening be designed for antimicrobial or anticancer potential?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values <50 µg/mL considered active .
- Anticancer Screening : MTT assays on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. IC₅₀ values <10 µM indicate potency .
Key Finding : Analogous compounds with 3,4-dimethoxyphenyl groups show enhanced activity due to improved membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Substituent Variation : Replace dimethoxyphenyl with halogenated (e.g., 3-Br, 4-F) or nitro groups to modulate electron density and binding affinity .
- Chain Length Adjustment : Test shorter (C2) or branched (isopropyl) alkyl chains instead of 3-phenylpropyl to assess steric effects .
Data Contradiction : - Dimethoxy groups enhance anticancer activity but reduce solubility. Polar substituents (e.g., -OH) improve solubility but lower potency .
Resolution : Balance lipophilicity (cLogP 3.5–4.0) via molecular dynamics simulations .
Q. What experimental strategies resolve contradictory data in enzyme inhibition assays (e.g., COX-2 vs. EGFR)?
Methodological Answer:
- Orthogonal Assays : Confirm target engagement via:
- Surface Plasmon Resonance (SPR) : Direct binding to EGFR (KD < 1 µM) .
- Fluorescence Polarization : Competitive displacement of COX-2 inhibitors (e.g., celecoxib) .
- Control Experiments : Use knockout cell lines (EGFR-/-) to isolate off-target effects .
Q. How can metabolic stability and toxicity be evaluated preclinically?
Methodological Answer:
- Microsomal Stability : Incubate with rat liver microsomes (RLM). Half-life >30 min suggests favorable pharmacokinetics .
- hERG Assay : Patch-clamp testing to assess cardiac toxicity risk (IC₅₀ > 10 µM acceptable) .
- In Silico ADMET : Predict CYP450 interactions (e.g., CYP3A4 inhibition) using SwissADME .
Q. What computational methods elucidate the mechanism of action?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to EGFR (PDB: 1M17) or COX-2 (PDB: 3LN1). Key interactions:
- Quinazoline C=O with Lys721 (EGFR) .
- Oxadiazole N-atoms with Arg120 (COX-2) .
- MD Simulations (GROMACS) : Assess complex stability over 100 ns; RMSD <2 Å indicates stable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
